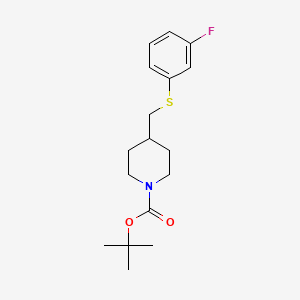

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate

Beschreibung

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core modified with a tert-butyl carbamate group and a thioether-linked 3-fluorophenyl moiety. This structure combines a lipophilic tert-butyl group (enhancing solubility in organic media) with a sulfur-containing aromatic substituent.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-fluorophenyl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO2S/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)12-22-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIDKVGDAFCLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124895 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-fluorophenyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353981-05-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-fluorophenyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-fluorophenyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-fluorophenylthiol. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the 3-fluorophenylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

- Mechanism of Action : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, making it a candidate for developing treatments for psychiatric disorders.

- Case Study : A study demonstrated that derivatives of piperidine compounds exhibit significant activity against various neurological conditions, indicating that tert-butyl derivatives could similarly be effective .

2. Anticancer Research

- Targeting Cancer Cells : Research has indicated that compounds with similar piperidine structures can inhibit cancer cell proliferation by inducing apoptosis. The introduction of the fluorophenyl group may enhance this effect through increased lipophilicity and receptor binding affinity .

- Data Table on Anticancer Activity :

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 15 | Cell cycle arrest |

| tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate | TBD | TBD | TBD |

Synthetic Applications

1. Organic Synthesis

- The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Synthetic Route Example :

- Starting from piperidine derivatives, this compound can be synthesized via a multi-step process involving protection and deprotection strategies.

Pharmacological Studies

1. Neuropharmacology

- Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Case Study Reference : In vivo studies showed that similar compounds improved cognitive function in rodent models of Alzheimer's disease .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Structural Features and Electronic Effects

- Fluorine vs. In contrast, BD288500’s 2,4-dichlorophenyl group increases lipophilicity (Cl logP contribution) and steric hindrance, favoring membrane penetration in antimicrobial contexts .

- Thioether vs. Amine Linkages : Thioethers (target compound, BD288500) are prone to oxidation, forming sulfoxides or sulfones, which may alter metabolic pathways. Amine-linked analogs (e.g., ) enable hydrogen bonding, critical for target engagement in kinase inhibitors .

- Heterocyclic Modifications : Pyridine-containing derivatives () introduce nitrogen-based polarity, enhancing solubility and metal coordination, useful in catalytic or receptor-binding applications .

Physical and Chemical Properties

- Molecular Weight and Solubility : The tert-butyl carbamate group generally improves organic solubility across analogs. BD288500’s higher molecular weight (364.34 vs. ~335 for the target) may reduce aqueous solubility, impacting bioavailability.

- Stability : Thioether-containing compounds (target, BD288500) require protective handling due to oxidation risks, whereas tert-butyl esters () are stable under basic conditions .

Biologische Aktivität

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a thioether moiety linked to a 3-fluorophenyl group. The chemical formula is , with a molecular weight of approximately 353.44 g/mol. The presence of the fluorine atom in the aromatic ring is significant for enhancing lipophilicity and biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily involving modulation of neurotransmitter systems. They may act as inhibitors or modulators of receptors associated with the central nervous system (CNS), particularly those related to dopamine and serotonin pathways.

Structure-Activity Relationships (SAR)

The introduction of different substituents on the piperidine core affects the compound's affinity for biological targets. For example, studies have shown that variations in the aryl groups can significantly influence the binding affinity at dopamine transporters (DAT) and serotonin receptors (5-HT). The fluorine substitution enhances metabolic stability and receptor selectivity, which are crucial for developing effective therapeutics .

Pharmacological Studies

Several studies have investigated the biological effects of similar compounds:

- Dopaminergic Activity : Compounds with a piperidine structure have been shown to exhibit dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease or schizophrenia .

- Antidepressant Effects : Some derivatives have demonstrated antidepressant-like effects in animal models, indicating their potential utility in managing mood disorders .

- Neuroprotective Properties : Research has also highlighted neuroprotective effects against oxidative stress, which may be beneficial in neurodegenerative diseases .

Study 1: In Vivo Efficacy

A study evaluated the efficacy of a related compound in a mouse model of depression. The results indicated that administration led to significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The compound's ability to enhance serotonin levels was hypothesized to be responsible for this activity .

Study 2: Binding Affinity Assessment

In vitro assays were conducted to assess the binding affinity of various piperidine derivatives at DAT and 5-HT receptors. The results showed that modifications at the 4-position of the piperidine ring significantly influenced binding affinities, with certain fluorinated derivatives displaying higher affinities compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory and dermal protection : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during synthesis .

- Fire safety : Avoid water jets for fire suppression; use CO₂ or dry chemical extinguishers. Ensure fire-resistant clothing and self-contained breathing apparatus (SCBA) for emergency responders .

- Storage : Store in a cool, dry place (<25°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

Q. What synthetic routes are reported for tert-butyl piperidine carboxylate derivatives, and how can they be adapted for this compound?

- Methodological Answer :

- Core synthesis : Start with piperidine ring functionalization. For example, a Mitsunobu reaction can introduce the 3-fluorophenylthio group via coupling with 3-fluorothiophenol under catalytic DIAD/TPP conditions .

- Boc protection : Use tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base (e.g., DMAP) to protect the piperidine nitrogen .

- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water for high-purity isolates .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm), piperidine ring protons (δ 1.6–2.8 ppm), and 3-fluorophenylthio signals (aromatic protons δ 6.8–7.4 ppm; fluorine coupling observed in ¹⁹F NMR) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (calculated for C₁₇H₂₂FNO₂S: 323.14 g/mol) .

- X-ray crystallography : For definitive stereochemical confirmation, grow single crystals via slow evaporation in ethyl acetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for structurally related piperidine derivatives?

- Methodological Answer :

- Data reconciliation : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Kishida Chemical) to identify consensus on acute toxicity (e.g., oral LD₅₀ > 500 mg/kg in rats) .

- In vitro testing : Perform MTT assays on HepG2 cells to assess cytotoxicity and compare with structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) .

- Computational modeling : Use QSAR models to predict toxicity endpoints (e.g., ADMET profiles) and validate with experimental data .

Q. What strategies optimize the yield of the 3-fluorophenylthio coupling reaction?

- Methodological Answer :

- Catalyst screening : Compare Pd(OAc)₂, CuI, or NiCl₂ in Ullmann-type couplings. CuI in DMF at 80°C often achieves >75% yield for aryl thioether formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.

- Temperature control : Maintain reactions at 60–80°C to balance reaction rate and side-product formation (e.g., disulfide byproducts) .

Q. How can the hydrolytic stability of the Boc group be assessed under varying pH conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. The Boc group typically degrades rapidly at pH < 2 or pH > 10 .

- Protection alternatives : Compare with other amine-protecting groups (e.g., Fmoc, Cbz) for pH-sensitive applications .

Data Contradiction Analysis

Q. How should discrepancies in reported flammability hazards for similar compounds be addressed?

- Methodological Answer :

- Review SDS classifications : Some SDS classify flammability as "not applicable" (e.g., Key Organics ), while others recommend flame-resistant gear .

- Experimental validation : Perform flash-point testing (e.g., using a Pensky-Martens closed-cup tester) to determine autoignition temperature.

- Risk mitigation : Assume higher hazard potential and implement inert-atmosphere handling until empirical data confirms safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.